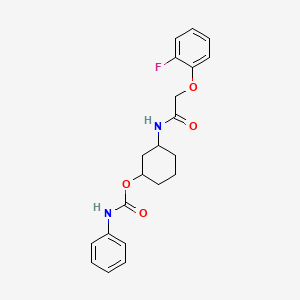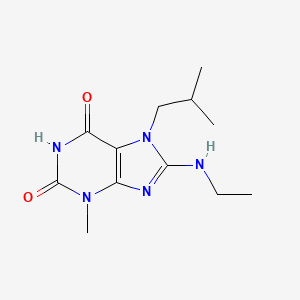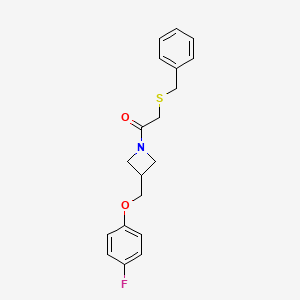![molecular formula C12H23ClN2O B2701659 N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride CAS No. 1909337-81-0](/img/structure/B2701659.png)
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a chemical compound that has attracted the attention of scientists due to its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In 5]nonan-8-yl}butanamide hydrochloride, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Diversity-oriented Synthesis of Azaspirocycles
Research led by Wipf, Stephenson, and Walczak (2004) demonstrates the utility of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride in the diversity-oriented synthesis of azaspirocycles. Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane provided access to omega-unsaturated dicyclopropylmethylamines. These compounds were further converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination, highlighting their significance in chemistry-driven drug discovery Wipf, P., Stephenson, C. R. J., & Walczak, M. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012.
Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants
Farrar et al. (1993) explored the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, employing this compound. Their study utilized the Topliss structure activity and Craig plot analytical approaches, along with semiempirical methods, to correlate physicochemical parameters with anticonvulsant activity, revealing significant insights into the design of more effective anticonvulsant drugs Farrar, V. et al. (1993). Synthesis and CLOGP correlation of imidooxy anticonvulsants. Journal of Medicinal Chemistry, 36(23), 3517-3525.
Azaspirane and Human Multiple Myeloma Cell Growth Inhibition
Research by Hamasaki et al. (2005) identifies Azaspirane (Atiprimod) as a compound that significantly inhibits human multiple myeloma cell growth. While this study focuses on a related compound, it underscores the potential of azaspiro structures, similar to this compound, in inhibiting cancer cell growth and inducing apoptosis, offering a promising avenue for cancer therapy development Hamasaki, M. et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in vitro and in vivo. Blood, 105(11), 4470-4476.
Innovative Scaffolds for Drug Discovery
Chalyk et al. (2017) contributed to the development of new drug discovery scaffolds by synthesizing 6-azaspiro[4.3]alkanes, showcasing the versatility and potential of using azaspiro compounds in creating innovative molecules for pharmacological applications. This work demonstrates the ongoing exploration and application of azaspiro compounds in medicinal chemistry Chalyk, B. A. et al. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry, 2017, 4530-4542.
特性
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGUBSYHTZLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNC2(C1)CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)
![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)



![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)
![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2701598.png)